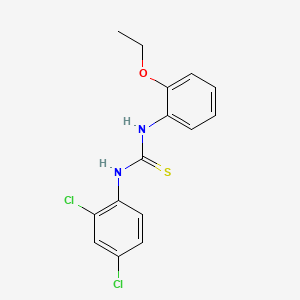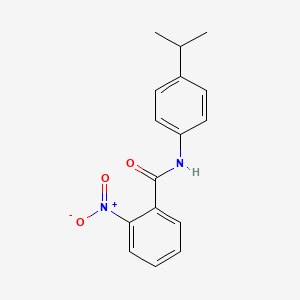![molecular formula C13H11N3O2S B5809446 2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MI-2 and is a potent inhibitor of the Menin-MLL protein-protein interaction, which is involved in the development of leukemia.
Mécanisme D'action
MI-2 works by inhibiting the Menin-MLL protein-protein interaction, which is involved in the development of leukemia. The compound binds to the Menin protein and prevents it from interacting with the MLL protein, which is necessary for the development of leukemia cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have potent biochemical and physiological effects in various cellular and animal models. The compound has been demonstrated to inhibit the growth and proliferation of leukemia cells, as well as induce their apoptosis. MI-2 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MI-2 is its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction. This makes it a valuable tool for studying the role of this interaction in various disease models. However, one limitation of MI-2 is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on MI-2. Some of these include:
1. Investigating the use of MI-2 in combination with other drugs for the treatment of leukemia and other diseases.
2. Developing more potent and soluble analogs of MI-2 for use in research and potential therapeutic applications.
3. Studying the effects of MI-2 on other protein-protein interactions that may be involved in the development of disease.
4. Investigating the use of MI-2 in animal models of disease to further understand its potential therapeutic applications.
5. Exploring the potential use of MI-2 in the development of new diagnostic tools for the detection of leukemia and other diseases.
In conclusion, MI-2 is a chemical compound that has shown great promise in scientific research for its potential applications in the treatment of leukemia and other diseases. Its potency and specificity as an inhibitor of the Menin-MLL protein-protein interaction make it a valuable tool for studying the role of this interaction in disease development. Further research is needed to fully understand the potential applications of MI-2 and to develop more potent and soluble analogs for use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MI-2 involves a multi-step process that includes the preparation of the imidazole and isoindole intermediates, followed by their coupling and thiolation. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MI-2 has been used in various scientific research applications, including the study of the Menin-MLL protein-protein interaction and its role in the development of leukemia. The compound has also been investigated for its potential use in cancer therapy, as well as in the treatment of other diseases such as diabetes and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-15-7-6-14-13(15)19-8-16-11(17)9-4-2-3-5-10(9)12(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNHFHPVFJOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)
![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)



![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)

